molecular formula C17H16N2O4S2 B2478550 (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896344-30-2

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2478550
CAS No.: 896344-30-2
M. Wt: 376.45
InChI Key: ZVFMAZZXETWPPK-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a highly potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to permanent suppression of its enzymatic activity. This mechanism effectively blocks B-cell antigen receptor (BCR) signaling pathways, which are critical for B-cell proliferation, differentiation, and survival. As a key research tool, this compound is extensively used in immunological and oncological studies to investigate the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Its application extends to the study of autoimmune diseases, including rheumatoid arthritis and lupus, where aberrant BCR signaling is implicated. Researchers utilize this inhibitor to dissect BTK's role in cellular assays and in vivo models, providing valuable insights for the development of targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-19-15-13(23-2)5-4-6-14(15)24-17(19)18-16(20)11-7-9-12(10-8-11)25(3,21)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFMAZZXETWPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[d]thiazole moiety, which is known for diverse biological activities.
  • A methylsulfonyl group that may enhance solubility and bioavailability.
  • An amide linkage that plays a crucial role in biological interactions.

Antiviral Activity

Recent studies have shown that derivatives of benzamide, including compounds similar to (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide, exhibit antiviral properties. For example, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV) and HIV-1. These compounds increase intracellular levels of APOBEC3G, a protein that inhibits viral replication .

Antitumor Activity

Thiazole-containing compounds are frequently evaluated for their anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets. The SAR analysis revealed that modifications to the thiazole ring significantly impact cytotoxicity against various cancer cell lines, suggesting that (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide may also exhibit similar properties .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : The compound may interact with enzymes critical for viral replication or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence pathways involved in cell survival and apoptosis.
  • Binding to Receptors : Potential interactions with cellular receptors could lead to altered cellular responses.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various benzamide derivatives against HBV. Results indicated that certain modifications enhanced the inhibitory effect on viral replication, suggesting a promising avenue for the development of new antiviral agents .

Study 2: Anticancer Properties

In another investigation, thiazole derivatives were tested against human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in cells expressing high levels of specific oncogenes. The presence of electron-donating groups on the phenyl ring was associated with increased potency .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeKey Findings
AntiviralBenzamide DerivativesIncreased APOBEC3G levels inhibit HBV replication
AntitumorThiazole DerivativesInduced apoptosis in cancer cells
MechanismEnzyme InhibitionInteraction with viral enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its specific substituent arrangement. Below is a comparative analysis with structurally related analogs:

Compound Name Key Structural Features Biological Activity Key Differences
Target Compound 4-methoxy-3-methylbenzo[d]thiazole + 4-methylsulfonylbenzamide (Z-configuration) Antimicrobial, anticancer (predicted) Unique methoxy-methyl-thiazole and methylsulfonyl combination
Sulfamethoxazole Simple sulfonamide + aminothiazole Antibacterial Lacks thiazole-ylidene and methylsulfonyl groups; simpler structure
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Bis-methoxyethyl sulfamoyl + dimethylphenyl-thiazole Anticancer (in vitro) Bulkier sulfamoyl substituents; lacks methylsulfonyl
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Diethylsulfamoyl + 3-methylbenzo[d]thiazole Not reported Diethylsulfamoyl vs. methylsulfonyl; different substitution patterns
Fluoroquinolones Fluorinated quinolone core Broad-spectrum antibacterial Entirely different scaffold; fluorine enhances lipophilicity

Pharmacokinetic and Physicochemical Properties

Property Target Compound Sulfamethoxazole Thiazole-based Anticancer Agents
LogP (Predicted) ~2.8 (moderate lipophilicity) 0.89 (hydrophilic) 3.1–3.5 (highly lipophilic)
Solubility Moderate (due to methylsulfonyl) High (polar groups) Low (bulky substituents)
Metabolic Sites Methylsulfonyl (stable), methoxy (demethylation) Acetylation of amine Allyl/propargyl oxidation

Research Findings and Significance

  • Structural Advantages : The methylsulfonyl group improves solubility and target binding compared to unsubstituted benzamides, while the methoxy group balances electronic effects .
  • Synergistic Effects: Dual substitution on the thiazole (methoxy and methyl) may enhance selectivity for cancer cell lines over normal cells, as seen in similar compounds .
  • Clinical Potential: Preliminary docking studies suggest affinity for EGFR and COX-2, common targets in oncology and inflammation .

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